molecular formula C8H4ClNO2S B1432652 7-Chlorothieno[2,3-c]pyridine-2-carboxylic acid CAS No. 1360902-95-9

7-Chlorothieno[2,3-c]pyridine-2-carboxylic acid

Cat. No.: B1432652
CAS No.: 1360902-95-9
M. Wt: 213.64 g/mol
InChI Key: ANEUXDOHOAIUPU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chlorothieno[2,3-c]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the use of thieno[2,3-c]pyridine derivatives, which are chlorinated at the 7th position followed by carboxylation at the 2nd position . The reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and carboxylation can be achieved using carbon dioxide under high pressure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

7-Chlorothieno[2,3-c]pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

7-Chlorothieno[2,3-c]pyridine-2-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    7-Chlorothieno[3,2-b]pyridine: Similar structure but different positioning of the chlorine atom.

    Thieno[2,3-c]pyridine-2-carboxylic acid: Lacks the chlorine substitution.

    7-Bromothieno[2,3-c]pyridine-2-carboxylic acid: Bromine substituted instead of chlorine.

Uniqueness

7-Chlorothieno[2,3-c]pyridine-2-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both the chlorine atom and the carboxylic acid group provides distinct chemical properties that can be exploited in various applications .

Properties

IUPAC Name

7-chlorothieno[2,3-c]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO2S/c9-7-6-4(1-2-10-7)3-5(13-6)8(11)12/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANEUXDOHOAIUPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1C=C(S2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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